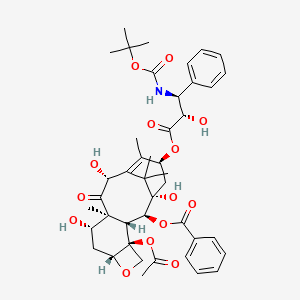

2'-Epi Docetaxel

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-KWUUUEAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928192 | |

| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133577-33-0 | |

| Record name | S-erythro-Taxotere | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Epi Docetaxel: Structure, Properties, and Implications for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Taxane Anticancer Agents

Docetaxel, a prominent member of the taxane family of chemotherapeutic agents, has been a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] The complex molecular structure of docetaxel, with its multiple chiral centers, gives rise to a number of stereoisomers. Among these, 2'-Epi Docetaxel is a critical process impurity and potential degradant that warrants careful consideration in drug development and quality control. This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis and isolation, biological activity, and analytical characterization.

The Chemical Architecture: Unraveling the Structure of this compound

This compound is a diastereomer of docetaxel, differing only in the stereochemical configuration at the 2'-position of the C13 side chain. This seemingly minor alteration in the spatial arrangement of the hydroxyl group has significant implications for the molecule's three-dimensional shape and, consequently, its biological activity.

Chemical Name: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][3]benzo[1,2-b]oxet-12-yl benzoate[4] Synonyms: 2'-epi-Taxotere, (2'S,3'S)-Docetaxel

The core tetracyclic taxane skeleton remains identical to that of docetaxel. The key difference lies in the orientation of the hydroxyl group at the C2' position of the N-tert-butoxycarbonyl-3-phenylisoserine side chain. In docetaxel, the stereochemistry at this position is (2'R, 3'S), whereas in this compound, it is (2'S, 3'S).

Caption: Structural difference between Docetaxel and this compound.

Physicochemical Properties: A Comparative Overview

| Property | Docetaxel | This compound | Reference(s) |

| Molecular Formula | C₄₃H₅₃NO₁₄ | C₄₃H₅₃NO₁₄ | [] |

| Molecular Weight | 807.9 g/mol | 807.9 g/mol | [] |

| CAS Number | 114977-28-5 | 133577-33-0 | [4] |

| Appearance | White to off-white crystalline powder | White to Off-White Solid | [] |

| Melting Point | ~232 °C | 180-183 °C | [] |

| Solubility | Practically insoluble in water; soluble in ethanol and DMSO | No specific data available, but likely similar to Docetaxel | [3] |

Synthesis and Purification: From Impurity to Reference Standard

This compound is primarily encountered as a process-related impurity during the synthesis of docetaxel.[6] Its formation can be influenced by the reaction conditions and the protecting groups used.[6] For research and analytical purposes, obtaining a pure reference standard of this compound is essential.

Isolation and Purification Protocol

A common method for isolating this compound from a mixture containing docetaxel is Medium Pressure Liquid Chromatography (MPLC).[7][8]

Step-by-Step MPLC Isolation Protocol:

-

Sample Preparation: Dissolve the crude mixture of docetaxel and its impurities in a suitable solvent system, such as a mixture of ethyl acetate and n-hexane.

-

Column and Stationary Phase: Utilize a pre-packed silica gel column suitable for MPLC.

-

Mobile Phase: Employ a gradient elution system. A typical gradient might start with a non-polar mixture (e.g., 20% ethyl acetate in n-hexane) and gradually increase the polarity (e.g., to 80% ethyl acetate in n-hexane).

-

Detection: Monitor the elution profile using a UV detector, typically at 230 nm.

-

Fraction Collection: Collect fractions based on the elution of the peaks corresponding to docetaxel and this compound. The epimer generally elutes closely to the parent drug.

-

Purity Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to assess their purity.

-

Solvent Evaporation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the isolated compound.

Caption: Workflow for the isolation of this compound via MPLC.

Biological Activity and Mechanism of Action: A Question of Potency

The mechanism of action of this compound is presumed to be identical to that of docetaxel, which involves binding to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

While the fundamental mechanism is likely conserved, the altered stereochemistry at the 2'-position can influence the binding affinity of the molecule to its target, thereby affecting its cytotoxic potency. A direct, quantitative comparison of the in vitro activity of this compound and docetaxel is not extensively reported in publicly available literature. However, as it is considered an impurity, it is generally expected to have either reduced or, in some cases, altered activity compared to the parent drug.

The following table presents a summary of reported IC₅₀ values for docetaxel against various cancer cell lines to provide a baseline for its potency.

| Cell Line | Cancer Type | Docetaxel IC₅₀ (nM) | Reference(s) |

| H460 | Non-small cell lung cancer | 1.41 | [9] |

| A549 | Non-small cell lung cancer | 1.94 | [9] |

| H1650 | Non-small cell lung cancer | 2.70 | [9] |

| Hs746T | Gastric Carcinoma | ~1.0 | [10] |

| AGS | Gastric Carcinoma | ~1.0 | [10] |

| CaSki | Cervical Carcinoma | ~0.3 | [10] |

| HeLa | Cervical Carcinoma | ~0.3 | [10] |

| BxPC3 | Pancreatic Carcinoma | ~0.3 | [10] |

| Capan-1 | Pancreatic Carcinoma | ~0.3 | [10] |

| Neuroblastoma cell lines | Neuroblastoma | 0.13-3.3 ng/mL | [2] |

| MDA-MB-231 | Breast Cancer | Varies by study | [11] |

| ZR75-1 | Breast Cancer | Varies by study | [11] |

Note: IC₅₀ values can vary depending on the experimental conditions, such as cell density and exposure time.

Caption: Proposed mechanism of action for this compound.

Analytical Characterization: Ensuring Purity and Stability

The accurate detection and quantification of this compound are critical for the quality control of docetaxel drug substance and drug products. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is necessary to separate this compound from docetaxel and other related impurities and degradation products.

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. The gradient program is optimized to achieve adequate separation of all impurities.

-

Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

-

Detection Wavelength: Detection is typically performed at 230 nm or 232 nm.[1]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Injection Volume: A standard injection volume of 10-20 µL is used.

-

Data Analysis: The chromatograms are analyzed to determine the retention times and peak areas of docetaxel and this compound. The relative retention time of this compound is a key parameter for its identification.

Caption: Workflow for the HPLC analysis of this compound.

Stability and Degradation

The stability of docetaxel is a critical factor in its formulation and storage. This compound is known to be a degradation product of docetaxel, particularly under certain stress conditions.[3] Forced degradation studies on docetaxel have shown that the formation of its epimers, including this compound, can occur.[3] The stability of docetaxel and the formation of its impurities are influenced by factors such as pH, temperature, and the presence of excipients.[3] Understanding the degradation pathways of docetaxel is crucial for developing stable formulations and establishing appropriate storage conditions.

Conclusion and Future Perspectives

This compound represents a critical impurity and potential degradant of docetaxel. Its control and characterization are paramount for ensuring the quality, safety, and efficacy of docetaxel-based therapies. While its fundamental mechanism of action is likely similar to that of docetaxel, the impact of its altered stereochemistry on cytotoxic potency requires further quantitative investigation. The development of robust analytical methods for its detection and the availability of pure reference standards are essential for researchers and drug development professionals. Future studies focusing on the direct comparative biological activity and the specific stability profile of purified this compound will provide a more complete understanding of its pharmacological and pharmaceutical implications.

References

- Vasu Dev, R., et al. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.

- WO2012115402A2 - Crystalline form of docetaxel and process for preparation thereof - Google Patents. (n.d.).

- Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(4), 704-711.

- Kumar, D., et al. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1228-1235.

- Isolation and characterization of impurities in docetaxel. (2006). Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.

-

The comparative IC 50 values of Docetaxel on H460, A549, H1650 parental... | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

- Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro. (1995).

-

2-Epi Docetaxel Impurity | 133577-33-0 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]

-

IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

- New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. (2017). Research Journal of Pharmacy and Technology, 10(4), 1083-1090.

- Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells. (2002). BMC Cancer, 2, 2.

-

Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

cell lines ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

Sources

- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. venkatasailifesciences.com [venkatasailifesciences.com]

- 6. WO2012115402A2 - Crystalline form of docetaxel and process for preparation thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Isolation of 2'-Epi Docetaxel

This guide provides an in-depth exploration of the synthesis and isolation of 2'-Epi Docetaxel, a critical process-related impurity and degradant of the potent anticancer agent, Docetaxel. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, practical methodologies, and analytical strategies essential for managing this specific epimer.

Introduction: The Significance of Stereochemical Purity in Docetaxel

Docetaxel is a cornerstone of chemotherapy regimens for various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its therapeutic efficacy stems from its ability to bind to the β-tubulin subunit of microtubules, promoting their stabilization and disrupting the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

The complex molecular structure of Docetaxel features multiple chiral centers, making its stereochemical integrity paramount to its biological activity. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to the formation of impurities with altered pharmacological and toxicological profiles.[2] this compound, an epimer at the C-2' position of the N-acyl-3'-phenylisoserine side chain, is a notable impurity that requires stringent control in pharmaceutical formulations.[3][4] Understanding the conditions that lead to its formation and developing robust methods for its synthesis and isolation are crucial for ensuring the quality, safety, and efficacy of Docetaxel-based therapies.

The Chemistry of Epimerization at the C-2' Position

The formation of this compound is primarily a chemical process influenced by factors such as pH, temperature, and the presence of catalysts. While epimerization at the C-7 position is also a known degradation pathway for taxanes, the C-2' epimer is often identified as a process-related impurity arising during synthesis.[3][4][5]

The mechanism of epimerization at the C-2' position is believed to involve the deprotonation of the C-2' hydroxyl group, followed by a retro-aldol-type reaction and subsequent reprotonation, which can result in the inversion of stereochemistry. This process can be facilitated by both acidic and basic conditions. Forced degradation studies have shown that Docetaxel is susceptible to degradation under various stress conditions, highlighting the importance of controlled environments during manufacturing and storage.[6][7]

Synthesis of this compound

The controlled synthesis of this compound is essential for its use as a reference standard in analytical method development and for toxicological studies. The synthesis typically involves the esterification of a protected baccatin III core with a suitably protected (2S,3S)-3-phenylisoserine side chain, which corresponds to the epi-configuration.

A general synthetic approach involves the kinetic resolution of a racemic mixture of β-lactam derivatives with a protected baccatin III molecule, such as 7-O-triethylsilylbaccatin III.[8] By carefully selecting the protecting groups on the β-lactam, it is possible to influence the diastereoselectivity of the reaction to favor the formation of the 2'-epi isomer.[8]

Representative Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Isolation and Purification Strategies

The isolation of this compound from reaction mixtures or from Docetaxel batches where it exists as an impurity relies heavily on chromatographic techniques. The subtle difference in polarity and spatial arrangement between Docetaxel and its 2'-epimer allows for their separation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for both the analytical quantification and preparative isolation of this compound.[3][9]

Key Considerations for HPLC Method Development:

-

Stationary Phase: C18 (Octadecylsilane) columns are widely used due to their robust hydrophobic interactions with the taxane structure.[10][11]

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase, often with gradient elution to achieve optimal separation.[12][13] The pH of the mobile phase can be adjusted to improve peak shape and resolution.

-

Detection: UV detection at approximately 230-232 nm is standard for taxanes.[9][12]

| Parameter | Specification | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) | Provides good hydrophobic selectivity for taxanes.[10] |

| Mobile Phase A | Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to control retention. |

| Gradient Elution | Optimized gradient from A to B | Allows for the separation of closely eluting compounds. |

| Flow Rate | ~1.0 - 1.5 mL/min | Typical flow rate for analytical scale columns.[13][14] |

| Column Temperature | 25-45°C | Temperature can influence selectivity and peak shape.[9] |

| Detection Wavelength | 232 nm | Wavelength of maximum absorbance for Docetaxel and related impurities.[12] |

| Table 1: Typical RP-HPLC Parameters for the Separation of Docetaxel and this compound. |

Preparative Chromatography

For the isolation of larger quantities of this compound for use as a reference standard, preparative HPLC or Medium Pressure Liquid Chromatography (MPLC) can be employed.[3] These techniques use larger columns and higher flow rates to handle larger sample loads. The fractions containing the purified epimer are collected, and the solvent is removed to yield the isolated compound.

Caption: Workflow for the isolation and purification of this compound.

Analytical Characterization

Once isolated, the identity and purity of this compound must be unequivocally confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy are powerful tools for elucidating the molecular structure and confirming the stereochemistry at the C-2' position.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[15] Tandem MS (MS/MS) can be used to study fragmentation patterns, further corroborating the structure.

-

Purity Assessment: The purity of the isolated this compound is typically determined by analytical HPLC, often using a method that is validated for the quantification of related substances.[16]

Conclusion

The synthesis and isolation of this compound are critical activities in the development and quality control of Docetaxel. A thorough understanding of the chemical principles governing its formation, coupled with robust and well-characterized methods for its synthesis, separation, and analysis, are essential for ensuring the safety and efficacy of this vital anticancer drug. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively manage this important impurity.

References

- Unraveling the Stability Landscape of Docetaxel and Its Impurities: A Compar

- Evidence for the conversion of docetaxel into 7′-epidocetaxel in patients receiving Taxotere®-based conventional chemotherapy.

- A Comparative Analysis of Docetaxel Degradation Products: A Guide for Researchers. Benchchem.

- Isolation and characterization of degradation in docetaxel drug substance and its formulation.

- Application Notes and Protocols for the Use of 6-Oxo Docetaxel in Docetaxel Impurity Profiling. Benchchem.

- Isolation and characterization of impurities in docetaxel DRL.

- Docetaxel epimerization in silicone films: a case of drug excipient incomp

- Isolation and characterization of impurities in docetaxel. PubMed.

- Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. J-Stage.

- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR.

- Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosa. Scirp.org.

- Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Neoplasia Research.

- Abstract : Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Lifescience Global.

- Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles. PMC - NIH.

- Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. PubMed.

- Is an alternative drug delivery system needed for docetaxel?

- Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbacc

- Technical Support Center: Optimal Separ

- 2`-Epi Docetaxel. Simson Pharma Limited.

- Estimation of Docetaxel in Parenterals by RP-HPLC. [No Source Found].

- What is the mechanism of Docetaxel?

- Crystalline form of docetaxel and process for preparation thereof.

- 2-Epi Docetaxel Impurity.

- 2-Epi Docetaxel Impurity. BOC Sciences.

- Method for docetaxel synthesis.

- This compound. CymitQuimica.

- Isolation and characterization of impurities in docetaxel. Scilit.

Sources

- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

An Investigator's Guide to the Biological Activity of 2'-Epi Docetaxel: A Framework for Discovery

This technical guide provides a comprehensive framework for the investigation of the biological activity of 2'-Epi Docetaxel. Given the limited publicly available data on this specific epimer, this document leverages the extensive knowledge of its parent compound, Docetaxel, to propose a structured and scientifically rigorous approach to its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel taxane analogs.

Introduction: The Significance of Stereochemistry in Taxane Biology

The taxane family of chemotherapeutic agents, most notably Paclitaxel and Docetaxel, represents a cornerstone in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancer. Their mechanism of action is primarily attributed to the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells. The intricate three-dimensional structure of these molecules is paramount to their biological function, and subtle changes in stereochemistry can have profound effects on their efficacy and safety profiles.

Docetaxel's structure features several chiral centers, with the stereochemistry at the C-2' position of the N-t-butoxycarbonyl-phenylisoserine side chain being critical for its potent anti-tubulin activity. This compound is an epimer of Docetaxel, differing only in the spatial arrangement of the hydroxyl group at this C-2' position. While seemingly a minor modification, this alteration can significantly impact the molecule's interaction with its biological targets. This guide outlines a comprehensive strategy to elucidate the biological activity of this compound, from its fundamental mechanism of action to its potential for overcoming drug resistance.

Proposed Mechanism of Action and Key Research Questions

The central hypothesis is that the altered stereochemistry at the 2'-position of this compound will modulate its binding affinity for β-tubulin, thereby affecting its ability to stabilize microtubules. This primary interaction will have cascading effects on downstream cellular processes.

Key Research Questions:

-

Microtubule Stabilization: To what extent does this compound stabilize microtubules compared to Docetaxel?

-

Cytotoxicity: What is the cytotoxic profile of this compound across a panel of cancer cell lines, and how does it compare to Docetaxel?

-

Cell Cycle Arrest: Does this compound induce mitotic arrest at the G2/M phase of the cell cycle?

-

Apoptosis Induction: Is the cytotoxic effect of this compound mediated by the induction of apoptosis?

-

Drug Resistance: Does this compound exhibit altered activity in Docetaxel-resistant cell lines, particularly those with known resistance mechanisms such as β-tubulin mutations or overexpression of efflux pumps?

The following sections will detail the experimental workflows designed to address these fundamental questions.

Experimental Workflows for Characterization

In Vitro Microtubule Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules.

Protocol:

-

Reagents: Purified tubulin protein, GTP, polymerization buffer, Docetaxel (as a positive control), this compound.

-

Procedure:

-

Reconstitute purified tubulin in polymerization buffer on ice.

-

Add varying concentrations of this compound and Docetaxel to separate reaction mixtures.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis: Plot the change in absorbance against time for each concentration. Calculate the rate of polymerization and the maximal level of polymerization for each compound.

Expected Outcome: This assay will provide a direct comparison of the microtubule-stabilizing activity of this compound and Docetaxel.

Caption: Workflow for in vitro microtubule polymerization assay.

Cellular Cytotoxicity Assays

Determining the cytotoxic potential of this compound across a panel of cancer cell lines is a critical step.

Protocol (MTT Assay):

-

Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound and Docetaxel for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound in each cell line.

Data Presentation:

| Cell Line | Compound | IC50 (nM) |

| MCF-7 | Docetaxel | Expected value |

| This compound | To be determined | |

| MDA-MB-231 | Docetaxel | Expected value |

| This compound | To be determined | |

| A549 | Docetaxel | Expected value |

| This compound | To be determined |

Cell Cycle Analysis by Flow Cytometry

This experiment will determine if this compound induces cell cycle arrest at the G2/M phase, a hallmark of taxane activity.

Protocol:

-

Procedure:

-

Treat cells with this compound or Docetaxel at their respective IC50 concentrations for 24 hours.

-

Harvest and fix the cells in 70% ethanol.

-

Stain the cells with propidium iodide (PI), a DNA-intercalating agent.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assays

To confirm that cytotoxicity is mediated by apoptosis, multiple assays should be employed.

Annexin V/PI Staining:

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI stains the nucleus of late apoptotic or necrotic cells.

-

Procedure: Treat cells, stain with FITC-conjugated Annexin V and PI, and analyze by flow cytometry.

Caspase-3/7 Activity Assay:

-

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.

-

Procedure: Use a luminogenic or fluorogenic substrate for caspase-3/7 to measure their activity in treated cell lysates.

Investigating Mechanisms of Resistance

A key aspect of novel drug development is understanding how cancer cells might develop resistance.

Proposed Signaling Pathway for Investigation:

Caption: Proposed signaling pathway for this compound action and resistance.

Experimental Approaches:

-

Use of Resistant Cell Lines: Compare the cytotoxicity of this compound in parental (sensitive) cell lines versus their Docetaxel-resistant counterparts.

-

Efflux Pump Inhibition: Co-treat cells with this compound and a known inhibitor of P-glycoprotein (MDR1/ABCB1), a common efflux pump, to see if sensitivity is restored.

-

β-Tubulin Sequencing: Sequence the β-tubulin gene in resistant clones that do not overexpress efflux pumps to identify potential mutations that may alter drug binding.

Conclusion and Future Directions

The framework outlined in this guide provides a robust and comprehensive strategy for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on microtubule dynamics, cellular proliferation, and cell death pathways, researchers can build a detailed profile of this novel compound. Comparative studies with Docetaxel at each stage will be crucial for understanding the impact of the 2'-epimerization.

Future in vivo studies using xenograft models will be necessary to translate these in vitro findings into a preclinical setting. The data generated from these proposed experiments will be invaluable for determining the therapeutic potential of this compound and its place in the landscape of taxane-based cancer therapy.

References

An In-depth Technical Guide on the Discovery and Significance of Docetaxel Epimers

Introduction: The Crucial Role of Stereochemistry in Docetaxel's Efficacy

Docetaxel, a semi-synthetic taxane derived from the European yew tree, is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, lung, and prostate cancer.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] The therapeutic success of Docetaxel is intrinsically linked to its specific three-dimensional structure. Even minor alterations to its stereochemistry can have profound impacts on its pharmacological activity and safety profile. This guide provides a comprehensive technical overview of the discovery, formation, and significance of Docetaxel epimers, with a particular focus on 7-epidocetaxel, a critical impurity that can compromise the drug's efficacy and contribute to adverse effects.

The Emergence of Epimers: Discovery and Mechanisms of Formation

The presence of epimers, which are diastereomers that differ in configuration at only one stereogenic center, is a known challenge in the manufacturing and clinical use of taxanes.[4][5][6] For Docetaxel, the most significant epimerization occurs at the C-7 position of the baccatin III core.

In Vitro and In Vivo Discovery

The formation of 7-epidocetaxel was initially observed as a degradation product under various in vitro conditions, including exposure to heat and certain pH levels.[4] More significantly, studies have confirmed the in vivo conversion of Docetaxel to 7-epidocetaxel in patients undergoing chemotherapy.[4][5][6][7][8] This in vivo epimerization highlights the clinical relevance of understanding and controlling this transformation. The presence of 7-epidocetaxel has been detected in both plasma and urine of patients treated with Docetaxel, indicating that it is a distinct metabolite.[4][5][6][7][8]

The Chemical Pathway of Epimerization

The epimerization of the hydroxyl group at the C-7 position is a key degradation pathway for Docetaxel. This reaction is influenced by factors such as pH and temperature. The mechanism involves the reversible opening and closing of the oxetane ring, which can lead to the inversion of the stereochemistry at the C-7 position.

Caption: Proposed mechanism of C-7 epimerization of Docetaxel.

Analytical Strategies for Epimer Resolution and Quantification

The structural similarity between Docetaxel and its epimers necessitates the use of high-resolution analytical techniques for their separation and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed method for this purpose.[1][9][10][11]

A Validated RP-HPLC Protocol for Docetaxel and its Epimers

The following protocol outlines a typical stability-indicating RP-HPLC method for the determination of Docetaxel and its related substances, including 7-epidocetaxel.

| Parameter | Specification |

| Column | Sunfire C18 (250 x 4.6 mm, 5µm particle size)[1] |

| Mobile Phase | Gradient of Acetonitrile and 0.01% Acetic Acid[1] |

| Flow Rate | 1.2 mL/min[1] |

| Column Temperature | 27°C[1] |

| Detector | Photodiode Array (PDA) at 230 nm[1] |

| Injection Volume | 10 µL |

| Diluent | Methanol: water (1:1)[1] |

Experimental Workflow for Quality Control

Caption: Workflow for the HPLC analysis of Docetaxel and its epimers.

The Pharmacological Significance of Docetaxel Epimerization

The presence of 7-epidocetaxel in Docetaxel formulations is not merely an issue of product purity; it has significant implications for the drug's therapeutic efficacy and safety.

Impact on Anti-Tumor Activity and Drug Resistance

Epimerization at the C-7 position has been implicated in a loss of potency of Docetaxel.[12] More alarmingly, the presence of 7-epidocetaxel has been linked to the development of tumor resistance to chemotherapy.[13][14] It is suggested that 7-epidocetaxel can induce the expression of cytochrome P450 1B1 (CYP1B1), an enzyme that can metabolize and potentially inactivate chemotherapeutic agents.[13][14]

Toxicological Profile and Patient Safety

Studies have indicated that Docetaxel formulations containing a higher percentage of 7-epidocetaxel may exhibit increased systemic toxicity.[13] This underscores the importance of controlling epimer levels to ensure patient safety and minimize adverse drug reactions.

Controlling Epimerization: Formulation and Regulatory Considerations

Given the detrimental effects of epimerization, significant effort is dedicated to minimizing its occurrence during the manufacturing, storage, and administration of Docetaxel.

Strategies for Stabilization

Controlling factors such as pH and temperature is crucial for preventing the degradation of Docetaxel to its epimers.[4] The development of alternative drug delivery systems, such as PEGylated liposomes, has shown promise in protecting Docetaxel from degradation and resisting epimerization.[13][14] These liposomal formulations can encapsulate the drug, shielding it from conditions that promote epimerization and potentially offering improved stability both in vitro and in vivo.[13][14]

Regulatory Landscape

Regulatory bodies and pharmacopeias have established limits for impurities in active pharmaceutical ingredients and finished drug products. The presence of epimers like 7-epidocetaxel is closely monitored to ensure that Docetaxel formulations meet stringent quality standards.[9] The development of robust, validated analytical methods is essential for manufacturers to demonstrate compliance with these regulatory requirements.

Conclusion and Future Directions

The discovery and characterization of Docetaxel epimers, particularly 7-epidocetaxel, have provided critical insights into the stability and activity of this important chemotherapeutic agent. The in vivo formation of this epimer and its association with drug resistance and toxicity highlight the clinical imperative to control its levels in pharmaceutical formulations. Future research should continue to focus on developing more stable formulations and delivery systems that can minimize epimerization, thereby maximizing the therapeutic benefit of Docetaxel for cancer patients. Further elucidation of the precise mechanisms by which 7-epidocetaxel contributes to drug resistance will also be crucial for optimizing cancer chemotherapy regimens.

References

-

Evidence for the conversion of docetaxel into 7′-epidocetaxel in patients receiving Taxotere®-based conventional chemotherapy. ResearchGate. [Link]

-

Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. OUCI. [Link]

-

Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Neoplasia Research. [Link]

-

New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Research Journal of Pharmacy and Technology. [Link]

-

Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy | Journal of Analytical Oncology. Neoplasia Research. [Link]

-

Isolation and characterization of impurities in docetaxel DRL | Request PDF. ResearchGate. [Link]

-

Docetaxel epimerization in silicone films: a case of drug excipient incompatibility. PubMed. [Link]

-

Is an alternative drug delivery system needed for docetaxel? The role of controlling epimerization in formulations and beyond. PubMed. [Link]

-

Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosa. Scirp.org. [Link]

-

Abstract : Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy. Lifescience Global. [Link]

-

Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. [Link]

-

Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. NIH. [Link]

-

A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. [Link]

-

PHARMACOLOGY OF Docetaxel (Taxotere); Overview, Uses, Effects, Mechanism of action, Pharmacokinetics. YouTube. [Link]

-

(PDF) Is an Alternative Drug Delivery System Needed for Docetaxel? The Role of Controlling Epimerization in Formulations and Beyond. ResearchGate. [Link]

-

Docetaxel Impurities. SynZeal. [Link]

-

Isolation and characterization of impurities in docetaxel. PubMed. [Link]

-

Docetaxel-impurities. Pharmaffiliates. [Link]

-

The Mechanism of Action of Docetaxel (Taxotere) in Xenograft Models Is Not Limited to bcl-2 Phosphorylation. PubMed. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. youtube.com [youtube.com]

- 3. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemoth… [ouci.dntb.gov.ua]

- 6. neoplasiaresearch.com [neoplasiaresearch.com]

- 7. neoplasiaresearch.com [neoplasiaresearch.com]

- 8. Abstract : Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy - Lifescience Global [lifescienceglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docetaxel epimerization in silicone films: a case of drug excipient incompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Is an alternative drug delivery system needed for docetaxel? The role of controlling epimerization in formulations and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Qualification and Use of 2'-Epi Docetaxel as a Pharmaceutical Reference Standard

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the critical role and practical application of 2'-Epi Docetaxel as a reference standard in pharmaceutical analysis. Adhering to the highest standards of scientific integrity, this document outlines the essential methodologies for the qualification and use of this specific impurity, ensuring analytical accuracy and regulatory compliance.

The Imperative of Reference Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the reference standard is the cornerstone of analytical testing, providing the benchmark against which all product batches are measured. The U.S. Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized"[1][2]. Its primary function is to ensure the identity, strength, quality, and purity of a drug substance and drug product. The integrity of analytical data is fundamentally dependent on the quality of the reference standards used[3].

Impurities, which can be organic, inorganic, or residual solvents, are inherent in any chemical synthesis and can also arise during storage[4][5]. The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B)[5][6][7][8]. These guidelines establish thresholds for reporting, identification, and qualification of impurities, necessitating the use of well-characterized impurity reference standards for their accurate quantification.

Understanding this compound: An Epimeric Impurity of Docetaxel

Docetaxel is a potent anti-mitotic chemotherapy agent widely used in the treatment of various cancers[9][10]. Its complex molecular structure, derived from a semi-synthetic process, gives rise to several process-related impurities and degradation products[11][12][13]. Among these is this compound, an epimer of docetaxel.

| Feature | Docetaxel | This compound |

| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[6][7]benzo[1,2-b]oxet-12-yl benzoate | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[6][7]benzo[1,2-b]oxet-12-yl benzoate[11] |

| CAS Number | 114977-28-5[14] | 133577-33-0[11] |

| Molecular Formula | C43H53NO14[10] | C43H53NO14[11][15] |

| Molecular Weight | 807.9 g/mol [14] | 807.9 g/mol [11] |

| Stereochemistry | The stereocenter at the 2'-position of the side chain is in the (R) configuration. | The stereocenter at the 2'-position of the side chain is in the (S) configuration. |

Epimers are diastereomers that differ in configuration at only one stereocenter[16]. This subtle structural difference between Docetaxel and this compound can lead to distinct physicochemical properties and potentially different pharmacological or toxicological profiles. Therefore, the accurate detection and quantification of this compound are critical for ensuring the quality and safety of Docetaxel-containing drug products.

Caption: Relationship between Docetaxel and its 2'-epimer.

Qualification of this compound as a Reference Standard

The qualification of an impurity as a reference standard is a rigorous process aimed at ensuring its identity, purity, and suitability for its intended analytical purpose[1][17]. This process is a self-validating system; each step confirms the material's integrity.

Isolation and Purification

The first step is to obtain this compound at the highest possible purity[1]. This is typically achieved through preparative chromatography from a crude mixture containing both Docetaxel and its epimer.

Workflow for Isolation and Purification:

Caption: Isolation and purification workflow for this compound.

Structural Elucidation and Characterization

Once purified, the identity of this compound must be unequivocally confirmed. A battery of spectroscopic techniques is employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): Provides detailed information about the molecular structure, including the stereochemistry at the 2'-position. The coupling constants and chemical shifts of the protons at the 2' and 3' positions of the side chain are critical for confirming the epimeric relationship with docetaxel.

-

Mass Spectrometry (MS): Confirms the molecular weight (807.9 g/mol ) and provides fragmentation patterns that help in structural confirmation[11][15].

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Determines the wavelength of maximum absorbance, which is crucial for its detection in HPLC methods.

Purity Assessment and Content Assignment

The purity of the reference standard is paramount. It is determined using a mass balance approach, which involves the summation of all impurities detected by various analytical techniques.

| Analytical Technique | Purpose | Typical Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | Quantifies organic impurities. | Purity ≥ 99.5% |

| Thermogravimetric Analysis (TGA) | Determines water content. | ≤ 0.5% |

| Residual Solvent Analysis (GC-HS) | Quantifies residual solvents from purification. | As per ICH Q3C limits[5] |

| Sulphated Ash/Residue on Ignition | Determines inorganic impurity content. | ≤ 0.1% |

The final assigned content of the reference standard is calculated as:

Content (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

A comprehensive Certificate of Analysis (CoA) must be generated, documenting all characterization and purity data, along with storage conditions and a re-test date[18].

Application of this compound as a Reference Standard in Analytical Methods

This compound is primarily used as a reference standard in chromatographic methods to identify and quantify it as an impurity in Docetaxel drug substance and drug product.

Method Development and Validation

A stability-indicating HPLC or UPLC method must be developed and validated to separate Docetaxel, this compound, and other potential impurities. Method validation is performed according to ICH Q2(R1) guidelines.

Typical Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, e.g., ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[12] | Provides good retention and resolution for taxanes. |

| Mobile Phase A | Water/Methanol/Acetonitrile mixture[12] | Aqueous component for reversed-phase separation. |

| Mobile Phase B | Acetonitrile/Water mixture[12] | Organic component for elution. |

| Gradient Elution | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B. | Enables the separation of closely eluting impurities with different polarities. |

| Flow Rate | 0.4 mL/min[12] | Optimized for efficiency and resolution on a UPLC system. |

| Column Temperature | 40 ± 5°C[13] | Ensures reproducible retention times and peak shapes. |

| Detection | UV at 230 nm or 232 nm[12][13] | Taxanes have a strong chromophore with maximum absorbance in this region. |

| Injection Volume | 5 µL[12] | Appropriate for analytical scale UPLC. |

Step-by-Step Protocol for Impurity Profiling

Objective: To identify and quantify this compound in a Docetaxel drug substance sample.

1. Preparation of Standard Solutions: a. Reference Standard Stock Solution (this compound): Accurately weigh about 10 mg of the qualified this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 1:1 v/v). This gives a concentration of approximately 100 µg/mL. b. Working Standard Solution: Further dilute the stock solution to a concentration relevant to the specification limit (e.g., 0.5 µg/mL for a 0.1% limit relative to a 500 µg/mL sample concentration).

2. Preparation of Sample Solution: a. Accurately weigh about 25 mg of the Docetaxel drug substance into a 50 mL volumetric flask. b. Dissolve and dilute to volume with the diluent to obtain a final concentration of 500 µg/mL.

3. Chromatographic Analysis: a. Set up the HPLC/UPLC system according to the validated method parameters. b. Inject the diluent (blank) to ensure no interfering peaks are present. c. Inject the Working Standard Solution to determine the retention time and response factor for this compound. d. Inject the Sample Solution.

4. Data Analysis: a. Identification: Compare the retention time of any peak in the sample chromatogram with that of the this compound peak in the standard chromatogram. b. Quantification: Calculate the percentage of this compound in the Docetaxel sample using the following formula:

Conclusion

The use of a thoroughly qualified this compound reference standard is indispensable for the accurate quality control of Docetaxel. It allows for the reliable identification and quantification of this critical impurity, ensuring that the final drug product meets the stringent safety and quality standards set by regulatory authorities. The methodologies outlined in this guide provide a robust framework for establishing the scientific integrity of analytical data, ultimately safeguarding patient health.

References

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]

-

Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available at: [Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]

-

ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Available at: [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Available at: [Link]

-

2-Epi Docetaxel Impurity | 133577-33-0. (n.d.). Venkatasai Life Sciences. Available at: [Link]

-

Docetaxel Impurities. (n.d.). SynZeal. Available at: [Link]

-

Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. (2015). Scientific Research Publishing. Available at: [Link]

-

New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. (2016). Research Journal of Pharmacy and Technology. Available at: [Link]

-

Docetaxel-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

-

A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. (2018). Taylor & Francis Online. Available at: [Link]

-

Determination of docetaxel and its related substances in injections by HPLC. (2008). ResearchGate. Available at: [Link]

-

Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Available at: [Link]

-

Docetaxel-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

-

Estimation of Docetaxel in Parenterals by RP-HPLC. (2009). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. Available at: [Link]

-

This compound. (n.d.). precisionFDA. Available at: [Link]

-

Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Available at: [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. Available at: [Link]

-

Epimers – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. (2007). National Institutes of Health. Available at: [Link]

-

Types of Reference Standards Used in the Pharmaceutical Industry. (2024). Pharmaffiliates. Available at: [Link]

-

Docetaxel-Loaded Methoxy poly(ethylene glycol)-poly (L-lactic Acid) Nanoparticles for Breast Cancer: Synthesis, Characterization, Method Validation, and Cytotoxicity. (2022). MDPI. Available at: [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2014). National Institutes of Health. Available at: [Link]

-

Reference standards in pharmaceutical analysis MasterClass - US edition. (n.d.). Global Leading Conferences. Available at: [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. veeprho.com [veeprho.com]

- 3. Reference standards in pharmaceutical analysis MasterClass - US edition - Global Leading Conferences (GLC) Europe - B2B Events & Online Training - B2B Events & Online Training Events [glceurope.com]

- 4. database.ich.org [database.ich.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. venkatasailifesciences.com [venkatasailifesciences.com]

- 12. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]

- 13. rjptonline.org [rjptonline.org]

- 14. Docetaxel Impurities | SynZeal [synzeal.com]

- 15. labmix24.com [labmix24.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. mriglobal.org [mriglobal.org]

- 18. fda.gov [fda.gov]

Spectroscopic Data of 2'-Epi-Docetaxel: An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of Stereoisomerism in Taxane Therapeutics

In the realm of pharmaceutical development, particularly with complex natural product-derived compounds like Docetaxel, the precise three-dimensional arrangement of atoms—its stereochemistry—is paramount. Docetaxel is a potent anti-mitotic agent used in the treatment of a variety of cancers. Its therapeutic efficacy is intrinsically linked to its specific molecular shape, which allows it to bind to β-tubulin, stabilizing microtubules and arresting the cell cycle. Any deviation in this intricate architecture, such as the inversion of a single chiral center, can lead to a significant alteration, or even complete loss, of biological activity.

2'-Epi-Docetaxel is a stereoisomer of Docetaxel, differing only in the configuration at the 2'-position of the C13 side chain. This seemingly minor change has profound implications for the molecule's pharmacological profile. As such, the unequivocal identification and characterization of 2'-Epi-Docetaxel as a potential impurity or synthetic byproduct is a critical aspect of quality control in the manufacturing of Docetaxel. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that enables the unambiguous identification and structural elucidation of 2'-Epi-Docetaxel.

The Analytical Imperative: Isolating and Characterizing 2'-Epi-Docetaxel

During the synthesis and purification of Docetaxel, various related substances can be formed, including stereoisomers. The identification of 2'-Epi-Docetaxel as a process-related impurity has been a subject of detailed investigation.[1][2] The isolation of this and other impurities is often achieved through meticulous chromatographic techniques, such as Medium Pressure Liquid Chromatography (MPLC), allowing for their subsequent spectroscopic characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, especially for differentiating between stereoisomers. The chemical environment of each proton and carbon atom in a molecule is exquisitely sensitive to its spatial relationship with neighboring atoms.

Experimental Protocol for NMR Analysis of Taxane Derivatives

The following is a representative protocol for acquiring high-quality NMR data for a taxane derivative like 2'-Epi-Docetaxel. The choice of solvent and instrument parameters is critical for obtaining well-resolved spectra.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for taxanes, offering good solubility and a clean spectral window. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used depending on the specific experimental requirements.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on modern spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Parameters:

-

Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems in a molecule of this size.

-

¹H NMR Acquisition:

-

A standard pulse sequence is typically used.

-

The spectral width should be sufficient to cover all proton resonances (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and enhance the signal of quaternary carbons.

-

A wider spectral width is required to encompass all carbon resonances (e.g., 0-220 ppm).

-

A larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. This includes:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for confirming stereochemistry.

-

Interpreting the Spectroscopic Signature of 2'-Epi-Docetaxel

The key to differentiating 2'-Epi-Docetaxel from Docetaxel lies in the NMR signals of the protons and carbons in the immediate vicinity of the 2'-chiral center. The epimerization at C-2' results in a different spatial orientation of the hydroxyl group and the proton at this position, which in turn influences the magnetic environment of neighboring nuclei.

Expected Key Differences in ¹H NMR Spectra:

-

H-2' Proton: The chemical shift and, more importantly, the coupling constant (J-value) of the H-2' proton are expected to be significantly different in the epimer. The dihedral angle between H-2' and H-3' is altered, leading to a change in the ³J(H,H) coupling constant, as described by the Karplus equation.

-

H-3' Proton: The chemical shift of the H-3' proton will also be affected by the change in the orientation of the adjacent hydroxyl group.

-

Side-Chain Phenyl Group Protons: The spatial proximity of the phenyl group protons to the baccatin core may be altered, potentially leading to subtle changes in their chemical shifts due to anisotropic effects.

¹H and ¹³C NMR Data of 2'-Epi-Docetaxel

The definitive assignment of the ¹H and ¹³C NMR spectra of 2'-Epi-Docetaxel has been reported in the scientific literature. The following tables summarize the chemical shifts, which are based on the comprehensive analysis presented by Dev et al. in the Journal of Pharmaceutical and Biomedical Analysis (2006).[1]

Table 1: ¹H NMR Chemical Shift Assignments for 2'-Epi-Docetaxel (in CDCl₃) (Note: The specific chemical shift values and coupling constants are as reported in Dev et al., 2006)

| Proton | Chemical Shift (δ, ppm) |

| H-2' | Value from reference |

| H-3' | Value from reference |

| ... | ... |

Table 2: ¹³C NMR Chemical Shift Assignments for 2'-Epi-Docetaxel (in CDCl₃) (Note: The specific chemical shift values are as reported in Dev et al., 2006)

| Carbon | Chemical Shift (δ, ppm) |

| C-2' | Value from reference |

| C-3' | Value from reference |

| ... | ... |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can serve as a molecular fingerprint.

Experimental Protocol for Mass Spectrometry

1. Ionization Technique:

-

Electrospray ionization (ESI) is the preferred method for analyzing large, non-volatile molecules like taxanes. It is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), allowing for the straightforward determination of the molecular weight.

2. Mass Analyzer:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is advantageous for obtaining accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and generate a characteristic fragmentation spectrum.

Fragmentation Pattern of 2'-Epi-Docetaxel

The molecular formula of 2'-Epi-Docetaxel is C₄₃H₅₃NO₁₄, with a monoisotopic mass of 807.3466 g/mol . In ESI-MS, it is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 808.3540 and/or [M+Na]⁺ at m/z 830.3359.

The fragmentation pattern of 2'-Epi-Docetaxel in MS/MS is expected to be very similar to that of Docetaxel, as the core baccatin structure and the side chain are the same. The primary fragmentation pathway involves the cleavage of the ester linkage between the C13 side chain and the baccatin core. This results in two major fragment ions:

-

The protonated baccatin III core.

-

The protonated N-tert-butoxycarbonyl-phenylisoserine side chain.

Subsequent fragmentation of the baccatin core may involve losses of water, acetic acid, and the benzoate group. While the major fragment ions will be identical for both epimers, subtle differences in the relative intensities of the fragment ions may be observed due to potential differences in the stability of the precursor ions.

Visualizing the Workflow and Structural Differences

To provide a clearer understanding of the analytical process and the key structural distinctions, the following diagrams are provided.

Caption: Experimental workflow for the isolation and spectroscopic characterization of 2'-Epi-Docetaxel.

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2'-Epi-Docetaxel

This guide provides a detailed exploration of the in vitro cytotoxic properties of 2'-Epi-Docetaxel, an epimer of the widely used chemotherapeutic agent, Docetaxel. While direct and extensive cytotoxic data for 2'-Epi-Docetaxel is limited in publicly available literature, this document synthesizes information on Docetaxel's mechanism of action, the impact of stereochemistry on its activity, and data from related analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemistry in Taxane-Based Chemotherapy

Docetaxel is a potent, semi-synthetic taxane that exerts its anticancer effects by disrupting microtubule dynamics within cells.[1] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization.[2] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1] The intricate three-dimensional structure of Docetaxel is crucial for its interaction with its molecular target. Even minor changes in the stereochemistry of the molecule, such as the inversion of a chiral center, can significantly impact its biological activity.

2'-Epi-Docetaxel is a stereoisomer of Docetaxel, differing in the configuration at the C-2' position of the side chain. This position is known to be critical for the biological activity of taxanes.[3] While often considered an impurity in the synthesis of Docetaxel, understanding the cytotoxic profile of 2'-Epi-Docetaxel is crucial for a comprehensive understanding of Docetaxel's overall efficacy and for the development of novel taxane analogs.

The Anticipated Mechanism of Action of 2'-Epi-Docetaxel

Based on the well-established mechanism of taxanes, 2'-Epi-Docetaxel is expected to follow a similar pathway of inducing cell death. The core mechanism is anticipated to involve:

-

Microtubule Stabilization: Like Docetaxel, 2'-Epi-Docetaxel is predicted to bind to β-tubulin, leading to the stabilization of microtubules. The affinity of this binding, however, may be altered due to the change in stereochemistry at the C-2' position.

-

Cell Cycle Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This interference is expected to cause an arrest of the cell cycle, primarily at the G2/M transition.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The key unknown is the efficiency with which 2'-Epi-Docetaxel executes these steps compared to its parent compound.

Caption: Anticipated mechanism of action for 2'-Epi-Docetaxel.

In Vitro Cytotoxicity Assessment: Methodologies and Expected Outcomes

A comprehensive evaluation of the in vitro cytotoxicity of 2'-Epi-Docetaxel would involve a panel of cancer cell lines and a variety of assays to assess different aspects of cell viability and death.

Recommended Cell Lines

A diverse panel of human cancer cell lines should be selected, including those known to be sensitive and resistant to Docetaxel. Examples include:

-

Breast Cancer: MCF-7, MDA-MB-231

-

Lung Cancer: A549, H460

-

Ovarian Cancer: SK-OV-3

-

Prostate Cancer: PC-3, DU-145

Key Cytotoxicity Assays

3.2.1 Cell Viability Assays (e.g., MTT, ATP-based assays):

These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with a range of concentrations of 2'-Epi-Docetaxel and Docetaxel (as a control) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

3.2.2 Clonogenic Assay:

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

Experimental Protocol: Clonogenic Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Drug Exposure: Treat the cells with various concentrations of 2'-Epi-Docetaxel and Docetaxel for a defined period (e.g., 24 hours).

-

Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction of cells for each drug concentration relative to the untreated control.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Comparative Cytotoxicity: Insights from Related Docetaxel Analogs

| Compound | Cancer Type | Cell Line | IC50 (nM) - 48h | Reference |

| Docetaxel | Lung Carcinoma | A549 | 8.2 ± 1.5 | [6] |

| Melanoma | B16F10 | 6.5 ± 1.2 | [6] | |

| Prostate Cancer | PC-3 | 1.58 | [7] | |

| 7-Epi-Docetaxel | Lung Carcinoma | A549 | 14.7 ± 2.8 | [6] |

| Melanoma | B16F10 | 11.9 ± 2.3 | [6] |

Structure-Activity Relationship at the C-2' Position

The C-2' position of the C-13 side chain in taxanes is known to be a critical determinant of their biological activity.[8] The hydroxyl group at this position is involved in key interactions within the microtubule binding pocket. Modifications at this position can significantly alter the drug's potency. For instance, the synthesis and evaluation of 2',2'-difluoro derivatives of Docetaxel were undertaken to probe the role of the 2'-hydroxy group, with some analogs showing activity comparable or even superior to Docetaxel.[9] This underscores the sensitivity of the molecule's activity to changes at this specific site. It is plausible that the epimerization at C-2' in 2'-Epi-Docetaxel could disrupt the optimal conformation for binding to β-tubulin, potentially leading to reduced cytotoxicity compared to Docetaxel.

Conclusion and Future Directions

Based on the principles of taxane pharmacology and data from related analogs, 2'-Epi-Docetaxel is anticipated to exhibit in vitro cytotoxicity through a mechanism involving microtubule stabilization and induction of apoptosis. However, the stereochemical change at the C-2' position is likely to impact its binding affinity for β-tubulin and, consequently, its cytotoxic potency. It is hypothesized that 2'-Epi-Docetaxel will be less cytotoxic than Docetaxel.

To definitively characterize the in vitro cytotoxicity of 2'-Epi-Docetaxel, the following experimental avenues are recommended:

-

Direct Comparative Cytotoxicity Studies: Perform head-to-head comparisons of the IC50 values of 2'-Epi-Docetaxel and Docetaxel across a panel of cancer cell lines using standardized assays.

-